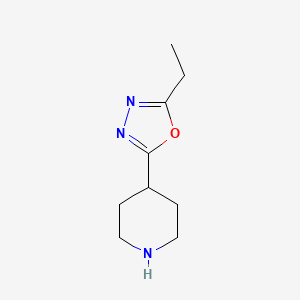

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

描述

Contextualization within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals. Their unique three-dimensional arrangements and ability to engage in various intermolecular interactions make them ideal candidates for drug design. Bioactive scaffolds are core molecular frameworks that are repeatedly found in biologically active compounds. The identification and utilization of such scaffolds are a cornerstone of modern drug discovery, as they provide a proven starting point for the development of new drugs with desired therapeutic properties.

The structure of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a prime example of the strategic combination of two such well-established bioactive scaffolds. This strategic amalgamation of a five-membered aromatic heterocycle with a six-membered saturated nitrogen-containing ring creates a molecule with a unique physicochemical profile, potentially leading to novel biological activities.

Significance of 1,3,4-Oxadiazole (B1194373) and Piperidine (B6355638) Moieties in Drug Discovery and Development

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, which can improve the pharmacokinetic properties of a drug candidate. The 1,3,4-oxadiazole nucleus is present in a wide array of medicinally important compounds, exhibiting a broad spectrum of pharmacological activities. drexel.eduresearchgate.net

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent N-heterocycles found in FDA-approved drugs. Its conformational flexibility allows it to interact favorably with a variety of biological targets. The nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for modulating the compound's properties and exploring structure-activity relationships (SAR).

The conjugation of these two moieties in this compound is anticipated to leverage the beneficial properties of both, potentially leading to compounds with enhanced efficacy, selectivity, and improved drug-like properties. nih.govnih.gov

Overview of Research Trends Pertaining to this compound and Its Analogs

While specific research on this compound is limited, the broader class of 1,3,4-oxadiazole-piperidine hybrids is an active area of investigation. Research trends indicate a strong focus on the synthesis and biological evaluation of analogs with diverse substituents on both the oxadiazole and piperidine rings. These studies aim to explore the structure-activity relationships and identify compounds with potent and selective activities against various diseases.

Key research trends include:

Antimicrobial Activity: Many studies have focused on the synthesis of 1,3,4-oxadiazole derivatives containing a piperidine moiety and their evaluation as antibacterial and antifungal agents. biointerfaceresearch.comnih.govresearchgate.net

Anticancer Activity: The anticancer potential of 1,3,4-oxadiazole-piperidine hybrids is another significant area of research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govresearchgate.net

Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in other therapeutic areas as well, although to a lesser extent.

The ethyl group at the 5-position of the oxadiazole ring in the target compound is a relatively simple alkyl substituent. Research on analogs often involves modifying this position with different alkyl or aryl groups to probe the impact on biological activity. Similarly, the piperidine nitrogen offers a site for further functionalization, which is a common strategy to optimize the pharmacological profile of lead compounds.

Detailed Research Findings on Analogs

Given the limited direct data on this compound, a review of the research on its close analogs provides valuable insights into its potential biological activities.

Table 1: Biological Activities of Selected 1,3,4-Oxadiazole-Piperidine Analogs

| Compound/Analog | Substituent at Oxadiazole C5 | Biological Activity | Target/Cell Line | Reported Potency (e.g., IC50, MIC) |

| Analog A | Phenyl | Anticancer | HepG2, SGC-7901, MCF-7 | IC50 = 1.2 ± 0.2–0.8 ± 0.2 µM |

| Analog B | 4-Chlorophenyl | Anticancer | HepG2, HeLa, SW1116, BGC823 | Broad-spectrum activity |

| Analog C | Various aryl groups | Antimicrobial | S. aureus, E. coli | MIC values reported |

| Analog D | Thioether linkage | Anticancer | HepG2 | IC50 = 0.7 ± 0.2 µM |

Note: The data in this table is illustrative and compiled from various research on analogs. Specific values are dependent on the exact chemical structure and assay conditions.

The research on these analogs highlights the significant potential of the 1,3,4-oxadiazole-piperidine scaffold. For instance, analogs with an aryl group at the C5 position of the oxadiazole ring have demonstrated potent anticancer activity against a range of human cancer cell lines. nih.gov The introduction of a thioether linkage has also been shown to enhance anticancer efficacy. nih.gov Furthermore, various derivatives have exhibited promising antimicrobial activity, indicating the broad therapeutic applicability of this chemical class. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine

Strategies for the Construction of the 1,3,4-Oxadiazole (B1194373) Ring System within the Piperidine (B6355638) Framework

The formation of the 2,5-disubstituted 1,3,4-oxadiazole ring linked to a piperidine core is a critical step in the synthesis of the target compound. This typically involves the cyclization of a suitable diacylhydrazine precursor, which incorporates both the piperidine and the ethyl functionalities.

Cyclization Reactions for Oxadiazole Formation

A prevalent and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. researchgate.net This reaction is commonly facilitated by a variety of dehydrating agents. For the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine, the key intermediate would be N'-propionyl-piperidine-4-carbohydrazide. The cyclization of this intermediate can be achieved using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). researchgate.net The choice of reagent can influence reaction conditions and yields. For instance, reactions with POCl₃ are often performed under reflux conditions. google.com

Another established method involves the reaction of an acid hydrazide with an orthoester. In this approach, piperidine-4-carbohydrazide (B1297472) could be reacted with triethyl orthopropionate in the presence of an acid catalyst, such as glacial acetic acid, to yield the desired 1,3,4-oxadiazole. nih.gov Oxidative cyclization of N-acylhydrazones, formed from the condensation of an acid hydrazide and an aldehyde, provides an alternative route, often employing oxidizing agents like chloramine-T. nih.gov

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | researchgate.net |

| Thionyl Chloride (SOCl₂) | Varies | researchgate.net |

| Polyphosphoric Acid (PPA) | High Temperature | researchgate.net |

| Triflic Anhydride (B1165640) | Varies | researchgate.net |

Precursor Synthesis and Functionalization for Ring Closure

The synthesis of the crucial diacylhydrazine precursor, N'-propionyl-piperidine-4-carbohydrazide, is a key preliminary step. This typically begins with a readily available starting material, such as a piperidine-4-carboxylic acid derivative. For instance, ethyl isonipecotate can be converted to piperidine-4-carbohydrazide (isonipecotic acid hydrazide) through reaction with hydrazine (B178648) hydrate. nih.gov

Subsequently, the newly formed hydrazide is acylated with a propionylating agent, such as propionyl chloride or propionic anhydride, to yield the diacylhydrazine. The reaction conditions for this acylation step need to be controlled to ensure selective N-acylation of the terminal nitrogen of the hydrazide. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction during the acylation and subsequent cyclization steps. This protecting group can be removed in a later stage to allow for further derivatization of the piperidine ring.

Functionalization and Modification of the Piperidine Moiety

Once the this compound core is synthesized, the piperidine moiety offers a versatile handle for further chemical modification. These modifications are crucial for tuning the physicochemical properties and biological activity of the molecule.

N-Alkylation and Acylation Strategies

The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can be optimized to achieve the desired product in good yield. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl substituents.

N-acylation is readily accomplished by treating the piperidine with an acyl chloride or acid anhydride in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. ekb.eg This reaction allows for the introduction of a wide variety of acyl groups, including those with additional functional groups for further derivatization.

Table 2: Reagents for N-Functionalization of the Piperidine Ring

| Reaction Type | Reagents | Base (if applicable) |

| N-Alkylation | Alkyl Halide | K₂CO₃, NaH |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | - |

| N-Acylation | Acyl Chloride/Anhydride | Triethylamine, Pyridine |

Substitutions at Various Piperidine Ring Positions

While functionalization at the nitrogen atom is the most common, modifications at other positions of the piperidine ring can also be explored, though this often requires starting with a pre-functionalized piperidine precursor. For instance, utilizing a piperidine-4-carboxylic acid derivative with substituents at the 3- or 5-positions would lead to a corresponding substitution pattern in the final 1,3,4-oxadiazole product. The synthesis of such substituted piperidine precursors can be complex and may involve multi-step synthetic sequences.

Derivatization Approaches for Structural Diversity and Bioactivity Exploration

The derivatization of this compound is a key strategy to generate a library of compounds for screening against various biological targets. By systematically modifying the piperidine nitrogen, a wide range of structural motifs can be introduced.

For example, attaching aromatic or heteroaromatic rings via alkyl or acyl linkers can explore interactions with specific binding pockets in biological targets. The introduction of functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, on the N-substituent can enhance solubility and receptor binding affinity. Furthermore, linking the piperidine nitrogen to other bioactive scaffolds can lead to the development of hybrid molecules with potentially synergistic or novel pharmacological profiles. The exploration of these derivatization strategies is essential for elucidating the structure-activity relationships (SAR) of this class of compounds and for the development of new therapeutic agents. mdpi.com

Advanced Synthetic Methodologies (e.g., Metal-Free Synthesis, Microwave-Assisted Reactions)

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, has benefited significantly from the adoption of advanced synthetic methodologies. These techniques, which include metal-free synthesis and microwave-assisted reactions, offer substantial advantages over conventional methods, such as enhanced reaction rates, increased yields, improved product purity, and alignment with the principles of green chemistry. nih.govresearchgate.netias.ac.in They often involve milder reaction conditions and reduced reaction times, making them highly efficient and environmentally benign alternatives. researchgate.netias.ac.in

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds like 1,3,4-oxadiazoles. nih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes. researchgate.net For the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, microwave irradiation can be applied to the cyclodehydration of 1,2-diacylhydrazine precursors or the direct reaction between a carbohydrazide (B1668358) and a carboxylic acid in the presence of a dehydrating agent. researchgate.netnih.gov

A common approach involves the reaction of an acid hydrazide with a carboxylic acid using a reagent like phosphorus oxychloride (POCl₃) under solvent-free or minimal solvent conditions. ias.ac.in The mixture is subjected to controlled microwave irradiation, which rapidly promotes the cyclization to form the oxadiazole ring. ias.ac.innih.gov Another effective microwave-assisted method is the oxidative cyclization of N-acylhydrazones, where an oxidizing agent such as chloramine-T is used to facilitate ring closure in minutes. nih.gov These methods are noted for their high yields and the ease of product purification. nih.gov

The following table summarizes typical conditions for the microwave-assisted synthesis of analogous 1,3,4-oxadiazole derivatives.

| Reactants | Reagent/Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoniazid (B1672263), Aromatic Aldehyde | Chloramine-T | Ethanol, 300 W | 4 min | Not Specified | nih.gov |

| Acid Hydrazides, N-protected Alanine | POCl₃ | 80 °C | Not Specified | High | nih.gov |

| Diacylhydrazines | POCl₃ | Microwave Irradiation | Minutes | High | researchgate.net |

| Hydrazide, Carboxylic Acid | POCl₃ | Solvent-free, 160 W | 5 min | High | ias.ac.in |

Metal-Free Synthesis

In alignment with green chemistry principles, metal-free synthetic routes have been developed to avoid the use of potentially toxic and expensive transition-metal catalysts. A prominent metal-free strategy for synthesizing 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazone intermediates. organic-chemistry.org This approach typically involves the condensation of a carbohydrazide (e.g., piperidine-4-carbohydrazide) with an aldehyde (e.g., propionaldehyde) to form the corresponding N-acylhydrazone.

The subsequent cyclization is achieved using a metal-free oxidizing agent. Molecular iodine (I₂), in the presence of a mild base like potassium carbonate (K₂CO₃), is a practical and efficient reagent for this transformation. organic-chemistry.org This iodine-mediated reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a versatile method for generating 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgrsc.org Another powerful metal-free oxidant for this purpose is Dess-Martin periodinane (DMP), a hypervalent iodine reagent that facilitates the oxidative cyclization of N-acylhydrazones to oxadiazoles (B1248032) under mild, metal-free conditions. researchgate.net These methods are valued for their operational simplicity and environmental sustainability. researchgate.net

The table below details representative conditions for metal-free oxidative cyclization reactions leading to 1,3,4-oxadiazole scaffolds.

| Substrate | Reagent | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylhydrazone | Molecular Iodine (I₂) | K₂CO₃ | DMSO | Good to Excellent | organic-chemistry.org |

| N-acylhydrazone | Dess-Martin Periodinane (DMP) | None | Not Specified | Not Specified | researchgate.net |

| Methylhetarene, Acylhydrazine | Molecular Iodine (I₂) | Cs₂CO₃ | 1,4-Dioxane | High | rsc.org |

| Dithiocarbamate Salt, Acyl Hydrazide | Molecular Iodine (I₂) | Not Specified | Biphasic (DCM/H₂O) | Good to Excellent | researchgate.net |

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR analyses provide detailed information about the carbon-hydrogen framework of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the piperidine (B6355638) ring protons.

The ethyl group protons typically appear as a downfield quartet for the methylene (B1212753) group (-CH₂) adjacent to the electron-withdrawing oxadiazole ring, and an upfield triplet for the terminal methyl group (-CH₃). The piperidine ring protons produce more complex signals. The methine proton at the C4 position, being adjacent to the oxadiazole ring, is expected to appear as a multiplet. The methylene protons at the C2/C6 and C3/C5 positions would appear as distinct multiplets. The proton on the piperidine nitrogen (N-H) often appears as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.85 | Quartet (q) | 2H | -CH₂- (Ethyl) |

| ~1.35 | Triplet (t) | 3H | -CH₃ (Ethyl) |

| ~3.10-3.25 | Multiplet | 1H | C4-H (Piperidine) |

| ~3.00-3.10 | Multiplet | 2H | C2/C6-H (axial, Piperidine) |

| ~2.60-2.75 | Multiplet | 2H | C2/C6-H (equatorial, Piperidine) |

| ~2.05-2.20 | Multiplet | 2H | C3/C5-H (axial, Piperidine) |

| ~1.70-1.85 | Multiplet | 2H | C3/C5-H (equatorial, Piperidine) |

Note: Predicted chemical shifts are based on analogous structures containing 2-alkyl-1,3,4-oxadiazole and 4-substituted piperidine moieties. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to display seven distinct signals, corresponding to the nine carbon atoms in the molecule (with C2/C6 and C3/C5 of the piperidine ring being chemically equivalent).

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and appear significantly downfield. nih.govnih.gov The carbons of the ethyl group and the piperidine ring appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~167.5 | C5 (Oxadiazole) |

| ~164.0 | C2 (Oxadiazole) |

| ~45.0 | C2/C6 (Piperidine) |

| ~35.0 | C4 (Piperidine) |

| ~31.0 | C3/C5 (Piperidine) |

| ~20.0 | -CH₂- (Ethyl) |

Note: Predicted chemical shifts are based on spectral data from related 2,5-disubstituted 1,3,4-oxadiazoles and substituted piperidines. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include a moderate peak for the N-H stretch of the secondary amine in the piperidine ring, aliphatic C-H stretching bands for the ethyl and piperidine groups, a sharp, strong absorption for the C=N bond, and a characteristic C-O-C stretching vibration for the oxadiazole ring. nih.govnih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperidine) |

| 2970-2850 | C-H Stretch | Aliphatic (Ethyl, Piperidine) |

| ~1640 | C=N Stretch | Oxadiazole Ring |

| ~1560 | N-N Stretch | Oxadiazole Ring |

Note: Values are typical ranges for the specified functional groups and are based on data from analogous heterocyclic compounds. nih.govnih.govresearchgate.net

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₁₅N₃O), the expected molecular weight is approximately 197.24 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles often involve cleavage of the substituents or fragmentation of the heterocyclic ring itself. core.ac.uk

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion |

|---|---|

| 198.13 | [M+H]⁺ (Protonated Molecule) |

Note: The exact mass of the protonated molecule [C₉H₁₆N₃O]⁺ is calculated as 198.1293. Fragmentation patterns would be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The theoretical elemental composition is calculated from the molecular formula and compared with the experimentally determined values. For a pure sample, the experimental values should agree closely with the theoretical percentages.

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₅N₃O)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 54.80% |

| Hydrogen | H | 1.008 | 7.67% |

| Nitrogen | N | 14.007 | 21.30% |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or dichloromethane) would serve as the mobile phase. The presence of a single spot under UV light or after staining indicates a high likelihood of purity.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative method for purity assessment. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an additive like formic acid or triethylamine (B128534) to improve peak shape. rrpharmacology.rurrpharmacology.ru The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is generally required.

Pharmacological Research and Biological Activity Spectrum of 4 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives

Modulation of Neurological Systems

Derivatives incorporating the 4-(1,3,4-oxadiazol-2-yl)piperidine (B3026733) framework have been a focal point of neurological research due to their ability to interact with key targets implicated in CNS disorders.

A significant area of investigation for 1,3,4-oxadiazole (B1194373) derivatives has been their potential as anticonvulsant agents. ptfarm.pltmrjournals.com Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of these compounds. nih.govresearchgate.netresearchgate.net

Research has indicated that the mechanism of action for some of these derivatives may involve the enhancement of GABAergic neurotransmission. For instance, in one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) demonstrating potent anticonvulsant activity in both MES and scPTZ models, with ED₅₀ values of 8.9 mg/kg and 10.2 mg/kg, respectively. nih.gov This activity was reported to be greater than that of the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov Further investigation revealed that this compound exhibited a strong binding affinity for the GABA-A receptor (IC₅₀ = 0.11 μM) and was shown to interact with the benzodiazepine (B76468) binding site, suggesting its mechanism involves the GABAergic system. nih.govresearchgate.net In silico docking studies have also supported the interaction of these derivatives with the GABA-A receptor. wu.ac.th Another study synthesized nipecotic acid 1,3,4-oxadiazole hybrids, with several compounds showing significant activity against scPTZ-induced seizures, pointing towards inhibition of the GABA transporter 1 (GAT1). researchgate.net

Table 1: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Model | Activity (ED₅₀) | Proposed Mechanism |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 mg/kg nih.gov | GABA-A Receptor Binding nih.govresearchgate.net |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 mg/kg nih.gov | GABA-A Receptor Binding nih.govresearchgate.net |

| Nipecotic acid 1,3,4-oxadiazole hybrids (e.g., 4i, 4m, 4n) | scPTZ | Significant Activity researchgate.net | GAT1 Transporter Inhibition researchgate.net |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)- 1,3,4-oxadiazole (IIIf) | MES | Excellent Activity ptfarm.pl | Not Specified |

The therapeutic potential of 1,3,4-oxadiazole derivatives extends to the treatment of depression. tmrjournals.com Preclinical evaluations, commonly employing the forced swimming test (FST) and tail suspension test (TST), have identified several derivatives with significant antidepressant-like effects. bdpsjournal.orgtheaspd.comnih.gov

The neurochemical pathways implicated in the antidepressant activity of these compounds often involve the serotonergic system. A study focusing on 1,3,4-oxadiazole derivatives identified N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) as a particularly potent compound in the FST model. nih.gov This compound was found to have a high binding affinity for the serotonin (B10506) 5-HT₁ₐ receptor, with a Kᵢ value of 1.52 nM, suggesting its antidepressant effects are mediated through this target. nih.govnih.gov Other research has explored the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) as a potential mechanism. bdpsjournal.org In this context, compounds such as 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (8) and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (3) showed good activity in both TST and FST models, which correlated with their potent inhibitory activity against GSK-3β in docking studies. bdpsjournal.org

Table 2: Antidepressant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Model | Activity | Proposed Mechanism |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | FST | High Activity (DID = 58.93%) nih.gov | 5-HT₁ₐ Receptor Binding (Kᵢ = 1.52 nM) nih.govnih.gov |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (8) | FST & TST | Good Activity bdpsjournal.org | GSK-3β Inhibition bdpsjournal.org |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (3) | FST & TST | Moderate to Good Activity bdpsjournal.org | GSK-3β Inhibition bdpsjournal.org |

The development of atypical antipsychotics often involves targeting a combination of dopamine (B1211576) and serotonin receptors to achieve efficacy against both positive and negative symptoms of schizophrenia with fewer side effects. nih.gov Derivatives of 2-substituted-5-thiopropylpiperidine-1,3,4-oxadiazole have been synthesized and evaluated for this purpose. nih.gov

One study identified a compound, referred to as compound 22 , which exhibited high binding affinities for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.govresearchgate.net Crucially, it showed low affinity for the 5-HT₂C and H₁ receptors, a profile that is often associated with a reduced liability for weight gain. nih.gov This multi-receptor binding profile suggests potential as an atypical antipsychotic. nih.govresearchgate.net The functional activity of such compounds is also critical; studies on similar scaffolds have confirmed antagonistic effects at the D₂ receptor. nih.gov The goal of this research is to create compounds that can treat positive symptoms, negative symptoms, and cognitive impairment without causing significant extrapyramidal side effects. nih.gov

Table 3: Receptor Binding Profile of a Potential Atypical Antipsychotic Derivative (Compound 22)

| Receptor | Binding Affinity |

|---|---|

| Dopamine D₂ | High nih.govresearchgate.net |

| Dopamine D₃ | High nih.govresearchgate.net |

| Serotonin 5-HT₁ₐ | High nih.govresearchgate.net |

| Serotonin 5-HT₂ₐ | High nih.govresearchgate.net |

| Serotonin 5-HT₂C | Low nih.govresearchgate.net |

The application of 4-(1,3,4-oxadiazol-2-yl)piperidine derivatives extends to complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. The multifactorial nature of these diseases necessitates the development of multi-target ligands. nih.gov

In Alzheimer's disease research, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have been designed to simultaneously inhibit multiple enzymes involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). acs.org These compounds have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. nih.govacs.org For Parkinson's disease, research has focused on the anti-inflammatory and antioxidant properties of these derivatives. researchgate.net Novel flavonoid 1,3,4-oxadiazole derivatives have been shown to ameliorate symptoms in a Parkinson's model by reducing oxidative stress and neuroinflammation, potentially through modulation of the Nrf2 and NF-κB signaling pathways. researchgate.net

A direct consequence of the multi-target approach in Alzheimer's research is the potential for cognition and memory enhancement. The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive function. tmrjournals.comasianpubs.org

Several studies have demonstrated that 1,3,4-oxadiazole-piperidine hybrids can improve cognitive deficits in animal models. acs.org For example, compounds 6g and 10f from one study ameliorated scopolamine-induced cognitive dysfunction in a Y-maze test. acs.org Another derivative, compound 5AD , also showed a significant improvement in learning and memory in a scopolamine-induced cognitive dysfunction model. nih.gov Furthermore, compound SD-6 was found to ameliorate cognition and memory functions in both scopolamine- and Aβ-induced behavioral models of Alzheimer's disease. acs.org These effects are linked not only to enzyme inhibition but also to the ability of these compounds to prevent Aβ aggregation and exhibit favorable blood-brain barrier permeability. nih.govacs.orgacs.org

Enzyme Inhibition Studies

A primary mechanism through which 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine derivatives exert their biological effects is through the inhibition of various enzymes.

Research has extensively documented the inhibitory potential of these derivatives against several key enzymes. In the context of neurodegenerative diseases, cholinesterases (AChE and BChE) and BACE-1 are major targets. nih.govacs.org Multiple studies have reported derivatives with balanced, potent inhibitory profiles against these enzymes. acs.org For instance, certain N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole hybrids displayed excellent inhibition against hAChE, hBChE, and hBACE-1. acs.org Similarly, oxadiazole-piperazine conjugates have been identified as potent inhibitors, with compound 5AD showing an IC₅₀ of 0.103 μM against hAChE and 1.342 μM against hBACE-1. nih.gov

Beyond Alzheimer's-related enzymes, these derivatives have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for depression and Parkinson's disease. nih.gov Some compounds displayed promising, multitargeted inhibition of MAO-A, MAO-B, and AChE. nih.gov Other studies have explored the inhibition of enzymes like lipoxygenase and α-glucosidase, with some derivatives showing moderate inhibitory activity. scielo.brscielo.br

Table 4: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Oxadiazole-piperazine conjugate (5AD ) | hAChE | 0.103 μM nih.gov |

| Oxadiazole-piperazine conjugate (5AD ) | hBACE-1 | 1.342 μM nih.gov |

| N-benzylpiperidine-oxadiazole hybrids (6g, 10f ) | hAChE, hBChE, hBACE-1 | Moderate to Excellent Inhibition acs.org |

| Phenyl-oxadiazole-piperazine derivatives (4d, 4e, 4g ) | MAO-A, MAO-B, AChE | Potent, Multitarget Inhibition nih.gov |

| Phenyl-oxadiazole-piperazine derivative (4m ) | MAO-A | 0.11 μM nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the 4-(5-substituted-1,3,4-oxadiazol-2-yl)piperidine scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the cognitive symptoms of the disease.

Research has shown that the nature of the substituent at the 5-position of the oxadiazole ring and on the piperidine (B6355638) nitrogen significantly influences the inhibitory potency and selectivity. For instance, a series of 5-aryl-1,3,4-oxadiazole derivatives decorated with a dodecyl group linked via nitrogen have demonstrated moderate dual inhibition of both AChE and BChE, with some compounds showing IC50 values in the micromolar range. researchgate.netresearchgate.netmdpi.comrsc.org Notably, many of these oxadiazole derivatives exhibited lower IC50 values against AChE compared to the established drug rivastigmine. researchgate.netresearchgate.netmdpi.comrsc.org

In one study, hybrid conjugates of 5-phenyl-1,3,4-oxadiazole and piperazines were designed and evaluated. A compound with a pyridyl substitution on the piperazine (B1678402) nitrogen emerged as a potent inhibitor of human AChE (hAChE) with an IC50 value of 0.103 µM. nih.gov This particular derivative, however, showed weak inhibition against human BChE (hBChE) with an IC50 value greater than 10 µM. nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism against hAChE. nih.gov

Another study on 1,2,4-oxadiazole (B8745197) derivatives linked to a piperidine ring, designed based on the structure of the Alzheimer's drug donepezil, identified compounds with high selectivity towards BChE. nih.gov One such derivative, compound 6n , which features a chlorine and a methyl group, showed the highest potency and selectivity for BChE with an IC50 value of 5.07 µM and a selectivity index greater than 19.72. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 5-Aryl-1,3,4-oxadiazoles with dodecyl group | Acetylcholinesterase (AChE) | 12.8 - 99.2 | researchgate.netresearchgate.netmdpi.comrsc.org |

| 5-Aryl-1,3,4-oxadiazoles with dodecyl group | Butyrylcholinesterase (BChE) | > 53.1 | researchgate.netresearchgate.netmdpi.comrsc.org |

| 5-Phenyl-1,3,4-oxadiazole-piperazine conjugate (pyridyl substitution) | human Acetylcholinesterase (hAChE) | 0.103 | nih.gov |

| 5-Phenyl-1,3,4-oxadiazole-piperazine conjugate (pyridyl substitution) | human Butyrylcholinesterase (hBChE) | > 10 | nih.gov |

| 1,2,4-Oxadiazole-piperidine derivative (6n ) | Butyrylcholinesterase (BuChE) | 5.07 | nih.gov |

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's disease patients. Inhibition of BACE-1 is therefore a major therapeutic target for disease-modifying treatments.

The 1,3,4-oxadiazole scaffold has been incorporated into the design of BACE-1 inhibitors to enhance properties such as blood-brain barrier permeability. mdpi.com Hybrid molecules combining the 5-phenyl-1,3,4-oxadiazole core with a piperazine or N-benzylpiperidine moiety have been synthesized and evaluated for their multifunctional potential against Alzheimer's disease. nih.govresearchgate.net

In a study of oxadiazole-piperazine conjugates, a derivative with a pyridyl substitution on the piperazine nitrogen demonstrated moderate BACE-1 inhibition with an IC50 value of 1.342 µM. nih.gov Another compound in the same series, with a p-methyl benzyl (B1604629) substituent, showed even greater potency against BACE-1 with an IC50 of 0.392 µM. nih.gov These findings highlight the potential of these derivatives as multi-target agents, concurrently inhibiting both cholinesterases and BACE-1. nih.gov

Further research on molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives also revealed good to moderate BACE-1 inhibitory profiles. nih.govacs.org The design strategy for these compounds often involves creating molecules that can interact with key residues in the active site of the BACE-1 enzyme. nih.govacs.org

| Compound/Derivative Class | IC50 (µM) | Reference |

| 5-Phenyl-1,3,4-oxadiazole-piperazine conjugate (pyridyl substitution) | 1.342 | nih.gov |

| 5-Phenyl-1,3,4-oxadiazole-piperazine conjugate (p-methyl benzyl substitution) | 0.392 | nih.gov |

Lipoxygenase Inhibitory Potential

Lipoxygenases (LOX) are a family of enzymes that play a role in the biosynthesis of leukotrienes and other inflammatory mediators. Inhibition of these enzymes is a target for the development of anti-inflammatory drugs. A series of 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (B32628) derivatives were synthesized and screened for their inhibitory activity against lipoxygenase. nih.gov While these compounds showed some activity, they were found to be relatively more active against acetylcholinesterase. nih.gov This suggests a potential for dual anti-inflammatory and neuroprotective effects in appropriately designed molecules.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

The sulfonamide group is a classic zinc-binding group used in the design of CA inhibitors. nih.gov Research has explored the use of heterocyclic scaffolds, including 1,3,4-oxadiazoles, to append to the sulfonamide moiety to achieve isoform-selective inhibition. nih.govjocms.orgrsc.org A study on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides identified several compounds that were more potent inhibitors of human carbonic anhydrase I (hCA I) and II (hCA II) than the clinical drug acetazolamide. nih.gov For instance, compound 5c from this series showed an IC50 of 18.08 nM against hCA I, which was over 84-fold more potent than acetazolamide. nih.gov

Another study focused on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as inhibitors of the cancer-associated isoforms hCA IX and XII. nih.gov This work highlights the potential of incorporating a piperidine ring in the design of potent and selective carbonic anhydrase inhibitors.

| Compound/Derivative Class | Target Enzyme | Ki/IC50 (nM) | Reference |

| 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide (5c ) | hCA I | 18.08 | nih.gov |

| Piperidine-linked benzenesulfonamide (B165840) (7h ) | hCA IX | 1.2 | nih.gov |

| Piperidine-linked benzenesulfonamide (7b ) | hCA XII | 4.3 | nih.gov |

T-type Calcium Channel Inhibition

T-type calcium channels are low-voltage-activated calcium channels that are involved in a variety of physiological processes, including neuronal excitability, and are implicated in conditions such as epilepsy and neuropathic pain. Consequently, they are an attractive target for drug discovery. nih.govnih.govsigmaaldrich.com

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were designed and synthesized as T-type calcium channel blockers. nih.govnih.govsigmaaldrich.com In this research, an unusual displacement reaction of a C2-chloroacetamide unit of an oxadiazole with piperidine was observed, leading to the formation of a piperidine-containing oxadiazole derivative. nih.gov The synthesized molecules were screened for their ability to inhibit T-type calcium channels, and several compounds were found to possess good inhibitory activities. nih.gov For example, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (11 ) was identified as a selective inhibitor of T-type Ca2+ channels over Na+ and K+ channels. nih.govsigmaaldrich.com While this study did not specifically investigate the this compound core, it provides strong evidence for the potential of piperidine-oxadiazole structures as T-type calcium channel inhibitors.

Anti-infective Research Applications

Derivatives incorporating the 1,3,4-oxadiazole and piperidine rings have demonstrated significant potential as anti-infective agents, with research highlighting their efficacy against a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activities

The 1,3,4-oxadiazole-piperidine scaffold has been a fruitful area of investigation for novel antibacterial agents. Research has shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

One area of focus has been the modification of existing antibiotics. For instance, nalidixic acid derivatives where the carboxylic acid group is replaced by a 1,3,4-oxadiazole ring have shown activity against Pseudomonas aeruginosa and Staphylococcus aureus that is comparable or superior to standard drugs like ciprofloxacin. nih.gov Similarly, innovative norfloxacin (B1679917) derivatives that incorporate a 1,3,4-oxadiazole ring have demonstrated excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.25–1 µg/mL. nih.gov

Another successful strategy involves attaching a (piperidin-1-yl)sulfonyl moiety to N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives. These compounds have shown potent action against S. aureus and MRSA, being four times more effective than vancomycin (B549263) and eight times more active than linezolid. nih.gov Furthermore, hybrid compounds combining fluoroquinolones with a piperazine-oxadiazole structure have displayed good to excellent activity against various bacterial strains. nih.gov

| Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus, MRSA | 0.25–2 µg/mL | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamides with (piperidin-1-yl)sulfonyl moiety | S. aureus, MRSA, VRE | 4x more potent than vancomycin vs. MRSA | nih.gov |

| Nalidixic acid-1,3,4-oxadiazole hybrids | P. aeruginosa, S. aureus | Stronger or comparable to ciprofloxacin | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles with naphthofuran | P. aeruginosa, B. subtilis | 0.2 mg/mL | nih.gov |

| Pyrazine-oxadiazoles with azetidin-2-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent vs. amoxicillin | nih.gov |

Antifungal Activities

The antifungal potential of 1,3,4-oxadiazole derivatives is well-documented, with numerous studies demonstrating their efficacy against a variety of fungal pathogens. The introduction of a piperidine ring can further modulate this activity.

Research into 2,5-disubstituted 1,3,4-oxadiazoles has identified compounds with significant antifungal properties. For example, certain derivatives have shown activity against Aspergillus niger and Candida albicans that is 8 to 16 times greater than the standard antifungal drug fluconazole. nih.gov The fungicidal activity of these compounds is often linked to their ability to inhibit key fungal enzymes. Docking studies on some 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives suggest that they may act by binding to the active site of lanosterol-14α-demethylase, a crucial enzyme in fungal cell membrane synthesis. nih.gov

One particular 1,3,4-oxadiazole derivative, LMM6, has been shown to be highly effective against multiple clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. mdpi.com This compound also demonstrated a fungicidal profile and the ability to disrupt biofilm formation, highlighting its therapeutic potential. mdpi.com The presence of halogenated aromatic rings on the oxadiazole scaffold appears to be crucial for enhancing the fungicidal effect. mdpi.com

| Derivative Class | Fungal Strain(s) | Observed Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x greater activity than fluconazole | nih.gov |

| 1,3,4-oxadiazole-1,3,4-thiadiazole hybrids | Candida strains | MIC50 = 0.78–3.12 µg/mL | nih.gov |

| LMM6 (1,3,4-oxadiazole derivative) | C. albicans (clinical isolates) | MIC = 8–32 µg/mL | mdpi.com |

| Pyrazine-oxadiazole-azetidin-2-one hybrids | Various fungi | Potent antifungal effect | nih.gov |

Antiviral Applications

The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in antiviral research, showing activity against a diverse range of viruses. arkat-usa.org Studies have explored the efficacy of these compounds against viruses such as the influenza virus, dengue virus (DENV), and human varicella-zoster virus (VZV). nih.gov

Research has shown that certain 1,3,4-oxadiazole derivatives can be as effective as the standard drug amantadine (B194251) in inhibiting the replication of the influenza virus in plaque reduction assays. nih.gov In the context of flaviviruses, derivatives bearing a thiophene (B33073) nucleus have been investigated as inhibitors of the DENV NS5 polymerase, which is essential for viral replication. nih.gov Furthermore, homonucleoside analogues containing a 1,3,4-oxadiazole ring have demonstrated activity against VZV, with some derivatives showing twice the activity of acyclovir. nih.gov More recently, the antiviral properties of 1,3,4-oxadiazole derivatives have been evaluated against SARS-CoV-2, the virus responsible for COVID-19, with some compounds showing inhibitory effects on viral replication. biotechjournal.in

| Derivative Class | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Influenza virus | As effective as amantadine | nih.gov |

| Homonucleoside analogues with 1,3,4-oxadiazole | Varicella-zoster virus (VZV) | Twice the activity of acyclovir | nih.gov |

| Thiophene-bearing 1,3,4-oxadiazoles | Dengue virus (DENV) | Inhibition of NS5 polymerase | nih.gov |

| Substituted 1,3,4-oxadiazoles | SARS-CoV-2 | IC50 values of 15.2–49.2 µM | biotechjournal.in |

Antitubercular Research

Derivatives of 1,3,4-oxadiazole have emerged as promising candidates in the search for new antitubercular drugs, showing activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

A notable study on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives found that compounds with long, lipophilic alkyl chains at the 5-position of the oxadiazole ring exhibited potent activity. nih.gov For example, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908) was found to be 10 times more active than isoniazid (B1672263) and 28 times more potent than ethambutol (B1671381) against a drug-resistant clinical isolate. nih.gov The lipophilicity of the long alkyl chain is believed to facilitate the molecule's entry through the lipid-rich cell membrane of the mycobacterium. nih.gov

Other research has explored N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, which showed significant antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 µM. nih.gov Additionally, a series of new hydrazide derivatives containing a 1,3,4-oxadiazole core showed high activity (MIC values of 8 µg/mL) against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com

| Derivative | Mycobacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-resistant M. tuberculosis | 10x more active than isoniazid | nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Susceptible & resistant M. tuberculosis | 4–8 µM | nih.gov |

| Hydrazide-oxadiazole hybrids | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio derivatives | Mycobacterium strains | 3.90 µg/mL | nih.gov |

Anti-inflammatory Research Applications

The 1,3,4-oxadiazole scaffold is a key component in the development of new anti-inflammatory agents. researchgate.net Research has demonstrated that replacing the free carboxylic acid group in traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring can maintain or even enhance anti-inflammatory activity while potentially reducing gastrointestinal side effects. researchgate.net

In vivo studies using the carrageenan-induced paw edema model in rodents are commonly employed to evaluate these compounds. Flurbiprofen-based oxadiazole derivatives have shown remarkable anti-inflammatory activity in this model, with some compounds achieving up to an 88.33% reduction in edema, which is comparable to the standard drug flurbiprofen (B1673479) itself. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives found that the most potent compound reduced edema volume by 79.83%. mdpi.com

The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Molecular docking studies have confirmed that these compounds can bind effectively to the active site of the COX-2 enzyme. nih.govmdpi.com For example, a series of novel Mannich base-type hybrid compounds containing an arylpiperazine residue and a 1,3,4-oxadiazole ring were found to be potent and preferential COX-2 inhibitors. researchgate.net

| Derivative Class | In Vivo Model | Observed Activity (% Edema Inhibition) | Mechanism | Reference |

|---|---|---|---|---|

| Flurbiprofen-based oxadiazoles (B1248032) | Carrageenan-induced paw edema (mice) | Up to 88.33% | COX-2 Inhibition | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema (rat) | Up to 79.83% | COX-2 Inhibition | mdpi.com |

| Pyridothiazine-1,1-dioxide-oxadiazole hybrids | In vitro assay | Potent and preferential COX-2 inhibition | COX-2 Inhibition | researchgate.net |

| Benzimidazole-oxadiazole-morpholine hybrids | Carrageenan-induced paw edema (rat) | Up to 74.17% | COX-2 Inhibition | researchgate.net |

Hypoglycemic Research Applications

Derivatives of 1,3,4-oxadiazole have shown considerable promise as potential treatments for diabetes. Their mechanisms of action often involve the inhibition of key enzymes involved in glucose metabolism and signaling pathways.

One important target is the dipeptidyl peptidase-4 (DPP-4) enzyme. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and improves glucose control. pensoft.netijdrt.com A series of piperazine sulphonamide derivatives, including 4-Ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) piperazine-1-sulfonamide, have demonstrated DPP-4 inhibitory activity in vitro and the ability to decrease serum glucose levels in in vivo tests. pensoft.netnih.gov

In studies using alloxan-induced diabetic rat models, treatment with 1,3,4-oxadiazole derivatives led to a significant reduction in blood glucose levels, HbA1c, cholesterol, and triglycerides. nih.gov These compounds also improved body weight and insulin levels. nih.gov The hypoglycemic effect was found to be duration-dependent, with maximum efficacy observed after 14 days of treatment. nih.gov The proposed mechanisms for these effects include the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, as well as the enhancement of antioxidant enzyme activity, which protects pancreatic cells and promotes insulin production. nih.gov

| Derivative Class | Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Piperazine sulphonamide-oxadiazoles | In vitro / In vivo | Inhibited DPP-4; decreased serum glucose | DPP-4 Inhibition | pensoft.netnih.gov |

| 2-(5-[(2-hydroxyethyl)sulfanyl]-1,3,4-oxadiazole-2-yl)m phenol | Alloxan-induced diabetic rats | Significant reduction in blood glucose, HbA1c, and lipids | α-amylase/α-glucosidase inhibition; antioxidant effects | nih.gov |

| Cyclopyrrolidine-oxadiazole hybrids | HFD-STZ-Nicotinamide induced diabetic rats | Significant reduction in blood glucose levels | DPP-4 Inhibition | ijdrt.com |

Anticancer Research and Antitumor Potentials

Derivatives of 1,3,4-oxadiazole have been widely investigated for their potential as anticancer agents. mdpi.comnih.govajol.info The core structure is seen as a versatile scaffold for the development of new therapeutic agents. Research has shown that different substitutions on the oxadiazole ring can lead to compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com For instance, certain 1,3,4-oxadiazole derivatives have been found to exhibit potent inhibitory effects on cancer cell lines such as those of the liver, breast, and colon. mdpi.com

One related area of research has focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a different isomeric form of the oxadiazole ring linked to a piperidine moiety. These compounds were identified as a novel class of tubulin inhibitors with antiproliferative activity against prostate cancer cell lines. nih.gov The study highlighted that modifications on the piperidine and carboxamide portions of the molecule could significantly enhance the anticancer potency. nih.gov

While these findings are promising for the general class of oxadiazole-piperidine compounds, there is no specific data available in the reviewed literature detailing the anticancer or antitumor potential of this compound or its derivatives.

Plant Growth Regulator Activities

The application of 1,3,4-oxadiazole derivatives has also been explored in the field of agriculture, particularly as plant growth regulators. The structural features of the oxadiazole ring can be modified to influence various physiological processes in plants. Some studies on 1,3,4-oxadiazole thioether compounds have shown that certain derivatives exhibit herbicidal activity against specific weeds. nih.gov

Additionally, research into other isomeric forms, such as 1,2,4-oxadiazole derivatives, has demonstrated their potential as antifungal agents against various plant pathogens. mdpi.com These studies suggest that the oxadiazole scaffold can be a valuable template for the design of new agrochemicals.

However, a thorough search of the available scientific literature did not yield any specific studies or data on the plant growth regulator activities of this compound or its derivatives.

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Key Pharmacophores and Their Contributions to Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine scaffold, several key pharmacophoric features can be identified that contribute to its biological activity.

The 1,3,4-oxadiazole (B1194373) ring is a critical component, often acting as a bioisostere for ester or amide groups, which can enhance metabolic stability. nih.gov Its heterocyclic nature, with two nitrogen atoms and one oxygen atom, allows it to participate in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, which is a common feature in many pharmacophores that interact with biological macromolecules. researchgate.net The aromaticity of the oxadiazole ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.

The piperidine (B6355638) ring is another essential pharmacophoric element. As a saturated heterocycle, it provides a three-dimensional structure that can orient substituents in specific spatial arrangements. The nitrogen atom within the piperidine ring is often a key interaction point, capable of forming hydrogen bonds or salt bridges, particularly if it is protonated at physiological pH. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to fit into various binding sites. nih.gov

The ethyl group at the 5-position of the oxadiazole ring contributes to the lipophilicity of the molecule. This can be crucial for membrane permeability and for hydrophobic interactions within a binding pocket. The size and shape of this alkyl group are important determinants of potency and selectivity.

Finally, the linker between the oxadiazole and piperidine rings dictates the relative orientation of these two key moieties. The direct linkage at the 2-position of the oxadiazole and the 4-position of the piperidine is a common motif in bioactive compounds and is considered part of the essential scaffold.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature associated with the 1,3,4-oxadiazole ring.

A hydrophobic region corresponding to the 5-ethyl group.

A basic nitrogen atom in the piperidine ring acting as a hydrogen bond donor (in its protonated form) or acceptor.

A defined spatial relationship between these features.

Impact of Substituents (e.g., Electron-Donating/Withdrawing Groups, Alkyl Chain Length) on Biological Potency

The biological potency of this compound analogues can be significantly modulated by the introduction of various substituents on both the oxadiazole and piperidine rings.

Substituents on the Piperidine Ring:

The nitrogen of the piperidine ring is a common site for substitution. Attaching different functional groups here can influence the compound's polarity, basicity, and steric profile. For instance, the introduction of a methyl sulfone group has been shown in related structures to lead to excellent pharmacological profiles in certain contexts. nih.gov

Electron-donating groups (EDGs) , such as small alkyl groups, can increase the basicity of the piperidine nitrogen, potentially enhancing interactions with acidic residues in a target protein.

Electron-withdrawing groups (EWGs) , such as acyl or sulfonyl groups, can decrease the basicity of the piperidine nitrogen. This can be beneficial in modulating the pharmacokinetic properties of the molecule, such as reducing unwanted interactions with off-target proteins.

The following table illustrates the hypothetical impact of N-substitution on the piperidine ring on biological activity, based on general principles observed in similar heterocyclic compounds.

| Compound | R Group on Piperidine Nitrogen | Nature of R Group | Hypothetical Biological Activity (IC₅₀, µM) |

| 1 | -H | - | 10.5 |

| 2 | -CH₃ | Electron-Donating | 8.2 |

| 3 | -COCH₃ | Electron-Withdrawing | 15.8 |

| 4 | -SO₂CH₃ | Strong Electron-Withdrawing | 5.1 |

Substituents on the 5-Position of the 1,3,4-Oxadiazole Ring (Alkyl Chain Length):

The length and branching of the alkyl chain at the 5-position of the oxadiazole ring can have a profound effect on biological potency, primarily by influencing hydrophobic interactions.

Increasing alkyl chain length generally increases lipophilicity, which can enhance binding to hydrophobic pockets in a target protein. However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or reduced solubility.

Branched alkyl chains can provide greater steric bulk, which may lead to improved selectivity for a particular target.

Below is an illustrative data table showing the potential effect of varying the alkyl chain length at the C5 position of the oxadiazole ring.

| Compound | Alkyl Group at C5 | Hypothetical Biological Activity (IC₅₀, µM) |

| 5 | -CH₃ (Methyl) | 12.3 |

| 6 | -CH₂CH₃ (Ethyl) | 8.5 |

| 7 | -CH₂CH₂CH₃ (Propyl) | 5.2 |

| 8 | -CH(CH₃)₂ (Isopropyl) | 7.9 |

| 9 | -(CH₂)₃CH₃ (Butyl) | 9.8 |

Positional Effects of Functional Groups on Pharmacological Activity

The relative positions of functional groups on both the piperidine and any aromatic substituents are critical for pharmacological activity. For the this compound scaffold, the attachment of the oxadiazole ring at the 4-position of the piperidine is a key structural feature. Moving the oxadiazole to the 2- or 3-position of the piperidine ring would significantly alter the geometry of the molecule and likely lead to a decrease or loss of activity, as the spatial orientation of the key pharmacophoric elements would be disrupted. researchgate.net

If an aromatic ring were to be introduced, for example, on the piperidine nitrogen, the substitution pattern on this ring would also be crucial. Ortho-, meta-, and para-substituents would orient the functional group in different regions of space, leading to different interactions with a target receptor. For instance, in some series of bioactive compounds, a para-substitution on a phenyl ring is often favored as it extends the substituent into a specific sub-pocket of the binding site.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. For this compound, the conformational flexibility primarily resides in the piperidine ring. The piperidine ring typically adopts a low-energy chair conformation. However, it can undergo a ring flip to an alternative chair conformation. The substituent at the 4-position (the 5-ethyl-1,3,4-oxadiazol-2-yl group) can be in either an axial or an equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. nih.gov

The bioactive conformation is the specific three-dimensional arrangement of the molecule when it binds to its biological target. This may or may not be the lowest energy conformation in solution. Computational methods, such as molecular modeling and docking studies, can be used to predict the likely bioactive conformation. These studies can help to visualize how the molecule fits into the active site of a target protein and which interactions are most important for binding. For instance, a docking study might reveal that the piperidine ring must be in a specific chair conformation for the ethyl group to fit into a hydrophobic pocket and the oxadiazole nitrogens to form hydrogen bonds with specific amino acid residues. Understanding the bioactive conformation is essential for the rational design of more rigid analogues that are "pre-organized" for binding, which can lead to an increase in potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover new chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework (the scaffold) with a different one that maintains a similar spatial arrangement of the key functional groups. For this compound, one could envision replacing the piperidine ring with other cyclic amines, such as a pyrrolidine or an azepane ring. This would alter the size and conformational properties of the ring while retaining the basic nitrogen atom. Alternatively, the entire piperidine-oxadiazole core could be replaced with a completely different scaffold that presents the key pharmacophoric features in a similar orientation. researchgate.net

Bioisosteric Replacement:

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity.

1,3,4-Oxadiazole Ring: This ring itself is often used as a bioisostere for amides and esters. It could potentially be replaced by other five-membered heterocycles such as a 1,2,4-oxadiazole (B8745197), a 1,3,4-thiadiazole, or a triazole. Each of these replacements would subtly alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule. nih.gov It is important to note that even isomeric replacements, such as substituting a 1,3,4-oxadiazole with a 1,2,4-oxadiazole, can lead to significant differences in physical and pharmaceutical properties.

Ethyl Group: The ethyl group could be replaced by other small, lipophilic groups. A classic bioisosteric replacement for an ethyl group is a cyclopropyl group, which is of similar size but introduces conformational rigidity. A trifluoromethyl group could also be considered, as it is of a similar size to an isopropyl group but has very different electronic properties.

Piperidine Ring: The piperidine ring could be replaced by other cyclic structures that maintain a similar exit vector for the rest of the molecule. A cyclohexane ring would remove the basic nitrogen, which would help to determine its importance. Aromatic rings like pyridine could also be considered, which would introduce planarity.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole, 1,3,4-Thiadiazole, Triazole | Modulate electronic properties, hydrogen bonding, and metabolic stability. |

| Ethyl (-CH₂CH₃) | Cyclopropyl, Isopropyl, Trifluoromethyl (-CF₃) | Alter lipophilicity, steric bulk, and metabolic stability. |

| Piperidine | Pyrrolidine, Azepane, Cyclohexane, Pyridine | Modify ring size, basicity, and conformational flexibility. |

These strategies are integral to the process of lead optimization, allowing medicinal chemists to systematically explore the chemical space around a lead compound to identify new drug candidates with superior therapeutic potential.

Computational Chemistry and in Silico Modeling for 4 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is fundamental in understanding the mechanism of action for compounds like 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine. By simulating the interaction between the compound and the binding sites of various known protein targets, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

For instance, in studies of similar 1,3,4-oxadiazole (B1194373) derivatives, docking has been used to elucidate binding modes with enzymes like dihydropteroate (B1496061) synthase (DHPS) from S. aureus and epidermal growth factor receptor (EGFR). nih.govrsc.org In the case of this compound, docking simulations would involve preparing the 3D structure of the molecule and docking it into the active sites of computationally predicted or experimentally validated biological targets. The results, often expressed as a docking score, help prioritize the compound for further testing against the most promising targets.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Protein Kinase A | 1ATP | -8.5 | Lys72, Glu91 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | 5KIR | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| GABA-A Receptor | 6HUP | -9.1 | Tyr97, Phe200 | Pi-Sigma, van der Waals |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein. This method calculates the atomic movements by solving Newton's equations of motion, offering insights into conformational changes and the persistence of key interactions identified in docking studies.

For novel piperazine (B1678402), 1,3,4-oxadiazole, and quinoline (B57606) conjugates, MD simulations have been used to confirm the stability of the compound within the active site of the GABA-A receptor. nih.gov Applying this to this compound, an MD simulation would be run for a docked complex, typically for a duration of nanoseconds. The stability is analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose, validating the docking results.

Target Protein Prediction and Biological Activity Spectrum Analysis

Before extensive experimental testing, computational tools can predict the most likely biological targets of a novel compound and its potential spectrum of pharmacological activities. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org These tools operate on the principle of chemical similarity, comparing the structure of the query molecule, such as this compound, to a database of known bioactive compounds and their targets.

The output provides a list of probable protein targets (e.g., enzymes, receptors, ion channels) and a range of potential biological effects. clinmedkaz.org For piperidine (B6355638) derivatives, these predictions have suggested activities relevant to cancer, central nervous system diseases, and antimicrobial applications. clinmedkaz.org Such analyses are crucial for hypothesis generation and guiding the initial direction of preclinical studies. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activity (e.g., IC50 values) is required.

Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed activity. mdpi.com Such models have been successfully applied to 1,3,4-oxadiazole derivatives to identify key structural features that influence their potency as enzyme inhibitors. nih.gov The resulting model can then be used to predict the activity of this compound and guide the design of more potent derivatives.

Homology Modeling of Relevant Biological Targets

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a reliable model. This technique is essential for enabling structure-based drug design studies like molecular docking. The process involves identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein.

The amino acid sequence of the target protein is aligned with the template sequence, and a 3D model is built based on the template's backbone structure. This approach has been used to generate models of kinases to study their interaction with novel inhibitors. researchgate.net If this compound was predicted to interact with a protein lacking an experimentally determined structure, homology modeling would be the first step to creating a structural model of that target, thereby allowing for subsequent docking and molecular dynamics simulations.

In Silico Prediction of Drug-Likeness Properties

A crucial aspect of drug discovery is ensuring that a compound possesses favorable pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties early in the research process, helping to identify candidates with a higher probability of success in clinical trials.

For this compound, various parameters are calculated to assess its "drug-likeness." These often include compliance with Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on piperidine-based inhibitors have shown that the majority of compounds demonstrate favorable physicochemical properties and high gastrointestinal absorption according to these computational predictions. researchgate.net

Table 2: Predicted Drug-Likeness and ADMET Properties for this compound

| Property | Predicted Value | Acceptable Range | Compliance |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 195.25 | < 500 | Yes |

| LogP (Octanol/Water) | 1.25 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | < 5 | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 | Yes |

| Topological Polar Surface Area (Ų) | 51.5 | < 140 | Yes |

| Gastrointestinal Absorption | High | - | Favorable |

Note: This table contains computationally predicted values for illustrative purposes and is not based on experimental data.

Computational Assessment of Bioactivity Profiles